Ethyl tetradec-11-enoate
CAS No.: 180251-96-1
Cat. No.: VC19103706
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180251-96-1 |
|---|---|
| Molecular Formula | C16H30O2 |
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | ethyl tetradec-11-enoate |
| Standard InChI | InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |
| Standard InChI Key | APRBSIPCKVBNFF-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCCCCCCCCCC(=O)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl tetradec-11-enoate consists of a tetradecenoic acid backbone esterified with ethanol. The trans-configuration of the double bond (C11–C12) is confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . Key spectral data include:
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IR (vapor phase): Strong absorption at 1745 cm (ester C=O stretch) and 1650 cm (C=C stretch) .
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NMR: Peaks at δ 171.1 ppm (ester carbonyl), 130.2 ppm (C11), and 127.5 ppm (C12) .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 254.41 g/mol | |
| Boiling Point | ~308°C (estimated) | * |
| Density | 0.879 g/cm (analog) | |
| Solubility | Insoluble in water; soluble in organic solvents |
*Estimated based on methyl tetradec-11-enoate data .
Synthesis Methods
Wittig Olefination
The primary synthesis route involves a Wittig reaction between dodecyl aldehyde and ethyl (triphenylphosphoranylidene)acetate. This method yields the trans-isomer selectively under controlled conditions:
Key parameters:
Alternative Approaches
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Cross-Metathesis: Olefin metathesis of shorter-chain esters using Grubbs catalysts .
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Enzymatic Esterification: Lipase-mediated synthesis from tetradec-11-enoic acid and ethanol, though yields are lower (50–60%) .
Applications in Research and Industry
Biochemical Studies
Ethyl tetradec-11-enoate serves as a precursor for labeled lipid second messengers, such as D-erythro-sphingosine-1-phosphate-,D. Its biological effects include:
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Anticancer Activity: Inhibition of melanoma cell migration (IC = 5 µM) without cytotoxicity.
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Calcium Signaling: Mobilization of intracellular Ca stores in HEK293 cells.
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Enzyme Modulation: Activation of phospholipase D and suppression of cAMP levels.
Industrial Uses
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Flavor and Fragrance: As a component in insect pheromone analogs (e.g., Bactrocera kraussi) .
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Polymer Science: A monomer for synthesizing bio-based polyesters with tunable thermal properties .
Comparative Analysis with Analogous Esters
Future Research Directions
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